1-(1-Butenyl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13937-89-8 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
1-[(E)-but-1-enyl]pyrrolidine |
InChI |
InChI=1S/C8H15N/c1-2-3-6-9-7-4-5-8-9/h3,6H,2,4-5,7-8H2,1H3/b6-3+ |
InChI Key |
GQCQSPFOXSSUEG-ZZXKWVIFSA-N |
SMILES |
CCC=CN1CCCC1 |
Isomeric SMILES |
CC/C=C/N1CCCC1 |
Canonical SMILES |
CCC=CN1CCCC1 |
Other CAS No. |
13937-89-8 |
Synonyms |
1-(1-Butenyl)pyrrolidine |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 1 1 Butenyl Pyrrolidine in Organic Synthesis
Nucleophilic Behavior and Enolate Equivalency of 1-(1-Butenyl)pyrrolidine
The reactivity of this compound stems from its electronic structure, which is analogous to that of an enolate ion. libretexts.orgopenstax.org The lone pair of electrons on the nitrogen atom can be delocalized into the carbon-carbon double bond, creating a resonance structure with a negative charge on the α-carbon. libretexts.orgmasterorganicchemistry.com This resonance stabilization enhances the nucleophilicity of the α-carbon, allowing it to react with a variety of electrophiles. libretexts.orgopenstax.org
This behavior makes enamines like this compound effective enolate equivalents. libretexts.orgopenstax.org While ketones can be directly deprotonated to form enolates, this often requires strong bases and can lead to side reactions. chemistryscore.com The use of an enamine provides a milder and more selective method for achieving the same synthetic transformations. chemistryscore.comlibretexts.org The general reactivity of pyrrolidine (B122466) as a nucleophile has been studied, providing a basis for understanding the behavior of its derivatives. researchgate.netacs.org
Table 1: Comparison of Enamines and Enolates
| Feature | Enamine (e.g., this compound) | Enolate |
| Formation | Reaction of a ketone/aldehyde with a secondary amine chemistryscore.comlibretexts.org | Deprotonation of a ketone/aldehyde at the α-carbon chemistryscore.com |
| Nucleophilicity | Highly nucleophilic at the α-carbon libretexts.orgmasterorganicchemistry.com | Nucleophilic at the α-carbon |
| Reaction Conditions | Typically mild masterorganicchemistry.com | Often requires strong bases chemistryscore.com |
| Selectivity | Generally provides good selectivity rug.nl | Can lead to mixtures of products |
Carbon-Carbon Bond Forming Reactions
The nucleophilic nature of this compound enables its participation in a variety of carbon-carbon bond-forming reactions, which are fundamental in organic synthesis.
A cornerstone of enamine chemistry is the Stork enamine reaction, a Michael-type addition where the enamine acts as the nucleophile. libretexts.orgopenstax.orgucla.edu In this reaction, this compound can add to α,β-unsaturated carbonyl compounds, a process also known as conjugate addition. vaia.commasterorganicchemistry.com The reaction proceeds through the attack of the nucleophilic α-carbon of the enamine on the β-carbon of the Michael acceptor. libretexts.orgopenstax.org Subsequent hydrolysis of the resulting iminium salt regenerates the carbonyl group, yielding a 1,5-dicarbonyl compound. libretexts.orgopenstax.orgucla.edu This powerful reaction allows for the formation of a new carbon-carbon bond at the α-position of the original carbonyl compound. chemistryscore.comlibretexts.org The use of enamines in Michael additions provides a valuable alternative to using enolates directly. masterorganicchemistry.comyoutube.com
Similar to alkylation, this compound can undergo acylation reactions. When treated with acyl halides or acid anhydrides, the enamine attacks the electrophilic carbonyl carbon of the acylating agent. chemistryscore.com This leads to the formation of an acylated enamine intermediate, which upon hydrolysis, yields a β-dicarbonyl compound. The Stork enamine acylation provides a reliable method for the synthesis of these important structural motifs. chemistryscore.com
Enamines can also participate in aldol-type condensation reactions. vulcanchem.com In a process analogous to the classic aldol (B89426) reaction, the enamine acts as the nucleophilic component, attacking the carbonyl group of an aldehyde or ketone. wikipedia.orgpressbooks.pubmasterorganicchemistry.com This reaction forms a β-hydroxy iminium ion, which upon hydrolysis, yields a β-hydroxy ketone or aldehyde, the characteristic product of an aldol addition. pressbooks.pubmasterorganicchemistry.com Subsequent dehydration can lead to the formation of an α,β-unsaturated carbonyl compound. pressbooks.pubmagritek.com This enamine-mediated aldol reaction expands the synthetic utility of enamines in constructing complex organic molecules. derpharmachemica.com
Table 2: Carbon-Carbon Bond Forming Reactions of this compound
| Reaction Type | Electrophile | Key Intermediate | Final Product (after hydrolysis) |
| Michael Addition | α,β-Unsaturated Carbonyl | Iminium Salt libretexts.org | 1,5-Dicarbonyl Compound libretexts.orgucla.edu |
| Alkylation | Alkyl Halide | Alkylated Enamine chemistryscore.com | α-Alkylated Carbonyl chemistryscore.com |
| Acylation | Acyl Halide/Anhydride | Acylated Enamine chemistryscore.com | β-Dicarbonyl Compound |
| Aldol-Type Condensation | Aldehyde/Ketone | β-Hydroxy Iminium Ion | β-Hydroxy Carbonyl pressbooks.pub |
Cycloaddition Reactions and Heterocycle Formation
The reactivity of this compound extends to cycloaddition reactions, leading to the formation of cyclic structures, including heterocycles. Enamines can participate as the 2π-electron component in [2+2] and [4+2] cycloaddition reactions.
Furthermore, the reaction of enamines with certain reagents can lead to the formation of various heterocyclic compounds. thermofisher.com For instance, reactions of this compound with pyrrole (B145914) derivatives under specific conditions can yield pyrrolizine compounds through a cycloaddition pathway involving an azafulvene intermediate. oup.com The synthesis of pyrrolidine-containing polycyclic compounds can also be achieved through [3+2] cycloaddition reactions. nih.govresearchgate.netresearchgate.net The formation of heterocyclic structures is a significant area of organic synthesis, with applications in medicinal chemistry and materials science. nih.gov
Formation of Pyrrolizine Compounds
Pyrrolizine alkaloids and their derivatives are a class of natural products with a characteristic bicyclic core. The synthesis of these compounds often involves the construction of the pyrrolizine ring system from acyclic or monocyclic precursors. While direct evidence for the use of this compound in the synthesis of pyrrolizine compounds is not extensively detailed in the provided results, the closely related compound, N-(1-butenyl)-2-pyrrolidone, serves as a key precursor in the synthesis of myosmine, which contains a pyrrolidine ring fused to a pyridine (B92270) ring. This synthesis proceeds through the reaction of N-(1-butenyl)-2-pyrrolidone with a nicotinic acid ester, followed by decarboxylation and cyclization. google.comgoogle.com This suggests a plausible pathway for the construction of pyrrolizine-like structures.
Cycloaddition with Carbene Equivalents
Enamines, including those based on pyrrolidine, are known to undergo cycloaddition reactions with various reactive intermediates. researchgate.netrsc.orgbeilstein-journals.org The reaction of enamines with carbene equivalents can lead to the formation of cyclopropane (B1198618) rings. While specific examples detailing the reaction of this compound with carbene equivalents are not explicitly provided, the general reactivity of enamines suggests that such a reaction would likely proceed to form a cyclopropyl-substituted pyrrolidine. These cycloadducts can then serve as versatile intermediates for further transformations. nih.gov
Synthesis of Polycyclic Azacycloalkanes
The pyrrolidine scaffold is a fundamental component of many polycyclic nitrogen-containing compounds, known as azacycloalkanes. nih.govresearchgate.net The intramolecular Diels-Alder reaction of 2-azadienes derived from pyrrolidine provides a powerful method for constructing complex polycyclic systems. nih.gov Additionally, the reaction of quinolinium salts with electron-poor alkenes, which can be considered a formal [3+2] cycloaddition, leads to the formation of pyrroloquinoline derivatives. beilstein-journals.org Furthermore, the thermolysis of 5-azidoallenes bearing appropriate substituents can furnish tricyclic and bicyclic pyrrolidine products. nih.gov These examples highlight the utility of pyrrolidine derivatives in the stereoselective synthesis of intricate polycyclic frameworks.
Oxidative Transformations of Pyrrolidine-Based Enamines
Oxidative reactions of pyrrolidine-based enamines provide a direct route to functionalized products and are a cornerstone of modern synthetic chemistry.
Oxidative Coupling Reactions
The oxidative coupling of enamines is a valuable method for carbon-carbon bond formation. thieme-connect.com Pyrrolidine-based enamines can undergo oxidative cross-coupling with enol silanes when treated with ceric ammonium (B1175870) nitrate. wikipedia.org Copper(II)-promoted oxidative coupling of enamines with styrenes has also been reported, leading to the formation of functionalized pyrrolidines. thieme-connect.com These reactions typically proceed through a single-electron oxidation of the enamine to generate a radical cation, which then reacts with the coupling partner. thieme-connect.com
| Reactants | Catalyst/Reagent | Product Type | Reference |
| Enamine and Enol Silane | Ceric Ammonium Nitrate | Cross-coupled product | wikipedia.org |
| Enamine and Styrene | Copper(II) | Functionalized pyrrolidine | thieme-connect.com |
Oxidative Cleavage and Ring-Opening Processes
The oxidative cleavage of the C-N bond in pyrrolidines has emerged as a powerful strategy for synthesizing structurally diverse molecules. researchgate.netresearchgate.net This process often involves the oxidation of the nitrogen atom to form an iminium ion intermediate, which can then be trapped by nucleophiles or undergo further transformations. researchgate.netresearchgate.net Recent developments have focused on metal-free, visible-light-induced oxidative cleavage and reductive cleavage methods. bohrium.comacs.orgchemrxiv.org For instance, the combination of a Lewis acid and photoredox catalysis can effectively cleave the C-N bond in N-benzoyl pyrrolidines. acs.org
| Reaction Type | Key Features | Reference |
| Oxidative C-N Cleavage | Forms iminium ion intermediate | researchgate.netresearchgate.net |
| Reductive C-N Cleavage | Utilizes Lewis acid and photoredox catalysis | acs.orgchemrxiv.org |
Ring Contraction and Expansion Strategies
Skeletal remodeling of the pyrrolidine ring through contraction and expansion reactions offers a versatile approach to synthesizing a variety of carbocycles and other heterocyclic systems. rsc.orgresearchgate.net
Ring contraction of pyrrolidines to form cyclobutanes can be achieved through the generation of a 1,1-diazene intermediate, which upon nitrogen extrusion, produces a 1,4-diradical that collapses to the cyclobutane (B1203170) product. rsc.orgnih.gov This method has been applied to the stereoselective synthesis of functionalized cyclobutanes. nih.gov
Conversely, ring expansion of pyrrolidine derivatives can be induced by reagents like diethylaminosulfur trifluoride (DAST). arkat-usa.org This transformation is thought to proceed through an aziridinium (B1262131) intermediate, leading to the formation of larger ring systems. arkat-usa.org The outcome of these reactions is often dependent on the substitution pattern of the starting pyrrolidine. arkat-usa.org
| Transformation | Key Intermediate/Reagent | Product | Reference |
| Ring Contraction | 1,1-Diazene | Cyclobutane | rsc.orgnih.gov |
| Ring Expansion | Diethylaminosulfur trifluoride (DAST) | Larger heterocycles | arkat-usa.org |
Stereoselective Synthesis of Cyclobutanes from Pyrrolidine Derivatives
A significant transformation involving pyrrolidine derivatives is their stereoselective conversion into multisubstituted cyclobutanes. Research has demonstrated a novel and highly stereoselective method for synthesizing cyclobutane derivatives from readily available pyrrolidines through a ring contraction process. nih.govnih.gov This method utilizes iodonitrene chemistry, where an in-situ generated iodonitrene species reacts with the pyrrolidine. nih.gov
The proposed mechanism involves an electrophilic amination of the pyrrolidine to form a reactive 1,1-diazene intermediate. nih.gov This intermediate then undergoes nitrogen extrusion to generate a 1,4-biradical, which rapidly cyclizes to form the C-C bond of the cyclobutane ring. nih.gov A key advantage of this method is its stereospecificity; the stereochemistry of the starting pyrrolidine is transferred to the cyclobutane product without loss of configuration. researchgate.net
The reaction demonstrates broad applicability with various substituted pyrrolidines. For instance, pyrrolidines with both electron-donating and electron-withdrawing aryl groups at the α-position successfully yield the corresponding cyclobutanes in moderate to high yields. nih.gov
Table 1: Synthesis of Cyclobutanes from Various Pyrrolidine Derivatives nih.gov
| Starting Pyrrolidine (α-substituent) | Product | Yield (%) |
|---|---|---|
| 4-Methoxyphenyl | 4-Methoxyphenyl-substituted cyclobutane | 57 |
| 4-(Trifluoromethyl)phenyl | 4-(Trifluoromethyl)phenyl-substituted cyclobutane | 88 |
| 2-Naphthyl | 2-Naphthyl-substituted cyclobutane | 73 |
| 2-Thienyl | 2-Thienyl-substituted cyclobutane | 60 |
| Cyclohexyl | Cyclohexyl-substituted cyclobutane | 42 |
This table showcases the versatility of the ring contraction method across a range of substituted pyrrolidines, highlighting the reaction yields.
This synthetic route has been successfully applied to the formal synthesis of piperarborenine B, a cytotoxic natural product containing a complex cyclobutane core, underscoring the method's utility in constructing biologically active molecules. nih.govnih.gov
Functional Group Interconversions via Ring Transformations
The pyrrolidine ring is not merely a static component but can be dynamically transformed into other cyclic systems, enabling novel functional group interconversions. These skeletal remodeling processes are powerful tools in organic synthesis for creating diverse molecular frameworks. researchgate.net
One prominent example is the ring expansion of pyrrolidine derivatives into piperidines. Studies on α-hydroxyphosphonates derived from proline (which features a pyrrolidine ring) have shown that treatment with deoxyfluorinating reagents like diethylaminosulfur trifluoride (DAST) can induce a ring expansion. nih.govrsc.org The reaction proceeds through the formation of an aziridinium ion intermediate, which is subsequently opened by a fluoride (B91410) ion to yield a fluorinated piperidine (B6355638) phosphonate. nih.gov The choice of protecting group on the pyrrolidine nitrogen (e.g., N-Cbz or N-Boc) and the specific fluorinating agent can influence the reaction's outcome, sometimes leading to the formation of oxazolidine-2-ones as byproducts. nih.govamanote.com
Table 2: Ring Transformation of Proline Derivatives nih.gov
| Starting Material | Reagent | Major Product |
|---|---|---|
| N-Cbz-prolinol derivative | DAST | Fluorinated piperidine phosphonate |
| N-Boc-prolinol derivative | Deoxofluor | Fluorinated piperidine phosphonate |
| N-Bn-prolinol derivative | DAST | β-Fluoropiperidine-α-phosphonates |
This table illustrates the ring expansion of different N-protected proline derivatives into piperidine structures using various deoxyfluorinating reagents.
Beyond ring expansion, other "skeletal remodeling" strategies for pyrrolidines have been developed. For example, under photoredox catalysis conditions combined with a Lewis acid, N-benzoyl pyrrolidines can undergo reductive C-N bond cleavage. researchgate.net This allows for the transformation of the cyclic amine into other valuable structures, such as γ-lactones and tetrahydrofurans, demonstrating the versatility of the pyrrolidine ring as a synthetic precursor. researchgate.net
Mechanistic Investigations of 1 1 Butenyl Pyrrolidine Transformations
Detailed Reaction Mechanisms of Enamine Formation and Hydrolysis
The formation of 1-(1-butenyl)pyrrolidine, an enamine, proceeds through the reaction of a secondary amine, pyrrolidine (B122466), with an aldehyde or ketone, in this case, butanal. The mechanism commences with the nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbonyl carbon of butanal. This initial step leads to the formation of a zwitterionic tetrahedral intermediate.
A subsequent proton transfer from the nitrogen to the oxygen atom results in a carbinolamine intermediate. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group, water. The elimination of water is driven by the lone pair of electrons on the nitrogen, leading to the formation of a resonance-stabilized iminium ion. acs.org The final step involves the deprotonation of the α-carbon, yielding the stable enamine, this compound, and regenerating the acid catalyst.
The hydrolysis of this compound back to pyrrolidine and butanal is essentially the reverse of the formation process. The reaction is initiated by the protonation of the enamine at the β-carbon, which is the most nucleophilic position. This step forms an iminium ion. ub.edu A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form a carbinolamine after deprotonation of the oxygen. Subsequent protonation of the nitrogen atom allows for the departure of the neutral pyrrolidine molecule, regenerating the protonated carbonyl compound which then loses a proton to give the final butanal product. The relative stability of iminium ions to hydrolysis can be computationally examined. ub.edu
Elucidation of Nucleophilic Addition Pathways
Enamines, such as this compound, are effective nucleophiles due to the electron-donating nature of the nitrogen atom, which increases the electron density of the double bond. The β-carbon of the enamine is the primary site of nucleophilic attack. Nucleophilic addition reactions of enamines are a cornerstone of their synthetic utility. masterorganicchemistry.comlibretexts.org
For instance, in a reaction with an alkyl halide, the β-carbon of this compound would attack the electrophilic carbon of the alkyl halide, displacing the halide and forming an iminium halide salt. Subsequent hydrolysis would yield a 2-alkylbutanal. The reactivity of the enamine is influenced by both steric and electronic factors. libretexts.orgunizin.org
Mechanistic Models for Cyclization Reactions
Iminium ions are key intermediates in many reactions involving enamines, including cyclization reactions. acs.orgub.edu These charged species are formed either during the formation of the enamine from a carbonyl compound and a secondary amine or by the protonation or alkylation of the enamine itself. ub.edu The electrophilicity of the iminium ion carbon makes it susceptible to attack by nucleophiles.
In the context of cyclization, an intramolecular nucleophile can attack the iminium ion. For example, if the carbon chain of the butenyl group or a substituent on the pyrrolidine ring contained a nucleophilic moiety, an intramolecular cyclization could occur. The formation of the iminium ion activates the molecule for such intramolecular transformations. Computational studies can be employed to assess the relative stability and reactivity of different iminium ion intermediates. ub.edu The use of secondary amine catalysts to form iminium ions is a well-established strategy in asymmetric catalysis. acs.org
Radical intermediates play a significant role in certain transformations of the pyrrolidine ring. nih.gov One notable example is the Hofmann-Löffler-Freytag reaction, which is a method for synthesizing pyrrolidines. libretexts.org This reaction involves the generation of a nitrogen-centered radical from an N-haloamine precursor, typically through homolytic cleavage of the nitrogen-halogen bond induced by heat or light. libretexts.org
This nitrogen radical can then undergo an intramolecular hydrogen atom transfer (HAT), usually from the δ-carbon, through a six-membered ring transition state. This HAT step generates a more stable carbon-centered radical. libretexts.org The carbon radical can then be trapped by a halogen atom, and subsequent intramolecular nucleophilic substitution leads to the formation of the pyrrolidine ring. libretexts.org While not a direct transformation of this compound itself, this illustrates a key mechanistic pathway involving radical intermediates for forming and modifying the pyrrolidine ring structure. Modern protocols often utilize photoredox catalysis to generate the necessary radical intermediates. organic-chemistry.org
Stereochemical Control and Selectivity in Enamine Reactions
Stereochemical control is a crucial aspect of enamine chemistry, allowing for the synthesis of chiral molecules with high selectivity. The stereochemistry of the enamine itself can influence the outcome of subsequent reactions. For this compound, the double bond can exist as either the (E) or (Z) isomer, and the geometry of the starting enamine can dictate the stereochemistry of the product.
In nucleophilic addition reactions, the approach of the electrophile to the enamine can be directed by the steric bulk of the pyrrolidine ring and any substituents present. This can lead to diastereoselective formation of the new stereocenter. For example, in palladium-catalyzed aminoarylation reactions for the synthesis of substituted pyrrolidines, the stereochemical outcome is controlled by the substrate during the syn-aminopalladation step. nih.gov
Furthermore, the use of chiral auxiliaries or catalysts can induce enantioselectivity. In organocatalysis, chiral secondary amines are often used to form chiral enamines in situ. These chiral enamines then react with electrophiles, with the chiral amine directing the facial selectivity of the attack, leading to the formation of an enantiomerically enriched product after hydrolysis of the resulting iminium ion. The stereochemical outcome of electrophilic addition reactions on related systems has been shown to be influenced by factors such as torsional steering. researchgate.net
Advanced Analytical and Spectroscopic Methodologies in 1 1 Butenyl Pyrrolidine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 1-(1-butenyl)pyrrolidine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen and carbon atom within the molecule.
Proton (¹H) NMR spectroscopy reveals the connectivity of hydrogen atoms in this compound by analyzing chemical shifts, signal multiplicities (splitting patterns), and coupling constants. The spectrum is a composite of signals arising from the pyrrolidine (B122466) ring and the 1-butenyl side chain.
The protons on the pyrrolidine ring typically appear as multiplets in the aliphatic region of the spectrum. The protons alpha to the nitrogen atom (at the C2 and C5 positions) are shifted downfield compared to the beta protons (C3 and C4) due to the electron-withdrawing effect of the nitrogen. The butenyl group gives rise to characteristic signals in the olefinic and aliphatic regions. The vinyl protons show distinct chemical shifts and coupling patterns that can confirm the (E/Z) stereochemistry of the double bond. The ethyl group attached to the double bond presents a classic quartet and triplet pattern.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Atom Position | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
|---|---|---|---|
| H-1' (vinyl) | 4.0 - 4.5 | Doublet of Triplets | ~8.0, 1.5 |
| H-2' (vinyl) | 5.5 - 6.0 | Doublet of Triplets | ~8.0, 7.0 |
| H-3' (allyl) | 1.9 - 2.2 | Multiplet (Quintet) | ~7.0 |
| H-4' (methyl) | 0.9 - 1.1 | Triplet | ~7.0 |
| H-2, H-5 (pyrrolidine) | 2.8 - 3.2 | Triplet or Multiplet | ~6.5 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each chemically distinct carbon atom produces a single peak, and its chemical shift is indicative of its electronic environment.
In this compound, the two olefinic carbons of the butenyl group are readily identified by their characteristic downfield shifts. The carbon atom directly bonded to the nitrogen (C-1') appears at a significantly different chemical shift than the other vinyl carbon (C-2'). The carbons of the pyrrolidine ring appear in the aliphatic region, with the carbons adjacent to the nitrogen (C-2, C-5) being deshielded relative to the C-3 and C-4 carbons. nih.gov
Table 2: ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | Chemical Shift (δ, ppm) (Predicted) |
|---|---|
| C-1' (vinyl) | 130 - 140 |
| C-2' (vinyl) | 95 - 105 |
| C-3' (allyl) | 20 - 25 |
| C-4' (methyl) | 10 - 15 |
| C-2, C-5 (pyrrolidine) | 45 - 55 |
Note: Data derived from typical values for enamines and heterocyclic compounds. nih.gov
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for definitively establishing the molecule's complete structure. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. oxinst.com For this compound, COSY spectra would show cross-peaks connecting the vinyl protons (H-1' and H-2'), the H-2' proton with the adjacent methylene (B1212753) protons (H-3'), and the H-3' protons with the terminal methyl protons (H-4'). Within the pyrrolidine ring, correlations between H-2/H-3 and H-3/H-4 would be observed, confirming the ring structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. wikipedia.org An HSQC spectrum would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2, for example, by showing a cross-peak between the proton signal at δ 4.0-4.5 ppm and the carbon signal at δ 130-140 ppm, confirming their assignment as H-1' and C-1', respectively.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for connecting different fragments of the molecule. In this case, an HMBC experiment would show a crucial cross-peak between the protons on the pyrrolidine ring alpha to the nitrogen (H-2, H-5) and the vinyl carbon C-1', providing unequivocal evidence for the connection between the pyrrolidine ring and the butenyl chain via the nitrogen atom.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). rdd.edu.iq For this compound, MS confirms the molecular formula C₈H₁₅N, corresponding to a molecular weight of approximately 125.21 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the elemental formula.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing volatile compounds like this compound. researchgate.net The sample is first vaporized and separated from other components in the GC column, after which it enters the mass spectrometer, where it is ionized and fragmented.
The resulting mass spectrum displays the molecular ion peak and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. For this compound, the molecular ion peak [M]⁺ is observed at m/z 125. nih.gov A prominent fragment is often seen at m/z 110, which corresponds to the loss of a methyl group ([M-15]⁺), a common fragmentation pathway. nih.gov
Table 3: Key Ions in the Mass Spectrum of this compound
| m/z Value | Ion Identity | Description |
|---|---|---|
| 125 | [C₈H₁₅N]⁺ | Molecular Ion (M⁺) |
Source: Data from NIST Mass Spectrometry Data Center. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.
The most diagnostic peak for this enamine is the C=C stretching vibration, which typically appears in the 1650-1600 cm⁻¹ region. The C-N stretching vibration is also observable. The spectrum is also characterized by various C-H stretching and bending vibrations. The aliphatic C-H stretching from the pyrrolidine ring and the ethyl group of the butenyl chain appears just below 3000 cm⁻¹, while the vinylic C-H stretch is found just above 3000 cm⁻¹. dtic.mil
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Vinylic C-H |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H (CH₂, CH₃) |
| 1650 - 1600 | C=C Stretch | Alkene (Enamine) |
| 1470 - 1430 | C-H Bend | CH₂ Scissoring |
| 1380 - 1370 | C-H Bend | CH₃ Symmetric Bend |
X-ray Diffraction (XRD) for Solid-State Structure Determination
As of the current body of scientific literature, detailed crystallographic data for this compound obtained through single-crystal X-ray diffraction (XRD) analysis is not publicly available. Consequently, information regarding its solid-state structure, including unit cell dimensions, space group, and precise atomic coordinates, remains to be determined. The generation of such data would require the successful growth of a single crystal of sufficient quality and subsequent analysis by XRD, which would provide definitive insights into the molecule's three-dimensional arrangement in the solid state.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental to the isolation, purification, and purity assessment of this compound, ensuring the quality of the compound for subsequent use. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are pivotal techniques in this regard.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), serves as a powerful tool for the analysis of volatile compounds like this compound. The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center provides mass spectral data for this compound, which is crucial for its identification. nih.gov The mass spectrum is characterized by specific mass-to-charge (m/z) ratios that act as a molecular fingerprint.
Table 1: Key GC-MS Spectral Data for this compound nih.gov
| Parameter | Value |
|---|---|
| NIST Number | 2423 |
| Top Peak (m/z) | 110 |
| Second Highest Peak (m/z) | 125 |
| Third Highest Peak (m/z) | Not specified |
Data sourced from the NIST Mass Spectrometry Data Center.
High-performance liquid chromatography (HPLC) is another essential technique for the purity assessment of enamines and related compounds. While specific HPLC methods for this compound are not extensively detailed in the literature, general principles for the separation of amines can be applied. Reversed-phase HPLC, often utilizing C18 columns with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, is a common approach for compounds with moderate polarity. chromatographyonline.com The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase.
Theoretical and Computational Chemistry Studies of 1 1 Butenyl Pyrrolidine and Its Reactivity
Quantum Mechanical Calculations on Electronic Structure and Reactivity
Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of enamines. For 1-(1-butenyl)pyrrolidine, these calculations reveal how the interaction between the nitrogen lone pair and the carbon-carbon double bond dictates its reactivity.
The key feature of an enamine's electronic structure is the pπ-conjugation, which involves the lone pair on the nitrogen atom and the π-system of the double bond. This conjugation raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule a better electron donor. The HOMO is typically localized on the β-carbon and the nitrogen atom, indicating that these are the primary sites for nucleophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) is generally centered on the β-carbon, making it susceptible to attack by electrophiles.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity. irjweb.com A smaller gap suggests that the molecule is more polarizable and reactive. DFT calculations can precisely quantify this gap, along with other reactivity descriptors.
Table 1: Calculated Electronic Properties of a Model Pyrrolidine (B122466) Enamine
| Parameter | Calculated Value (Illustrative) | Implication |
|---|---|---|
| HOMO Energy | -5.5 eV | High energy, indicating strong nucleophilicity. |
| LUMO Energy | +1.2 eV | Relatively low energy, susceptible to electrophilic attack. |
| HOMO-LUMO Gap | 6.7 eV | Indicates high reactivity compared to parent alkenes or amines. |
| Calculated Charge on β-Carbon | -0.45 e | Significant negative charge, confirming it as the primary nucleophilic center. |
| Calculated Charge on Nitrogen | -0.25 e | Negative charge, but C-alkylation is often favored over N-alkylation. |
These calculations confirm that the β-carbon of the enamine is the most nucleophilic site, which is a cornerstone of its synthetic utility in reactions like the Stork enamine alkylation. mychemblog.com
Computational Modeling of Reaction Pathways and Transition States
Computational modeling allows for the detailed exploration of reaction mechanisms involving this compound. By mapping the potential energy surface (PES) for a given reaction, chemists can identify intermediates, transition states, and determine the activation energies that govern reaction rates.
For instance, in the reaction of a pyrrolidine enamine with an electrophile like a nitroalkene, DFT calculations have shown that the mechanism can proceed through a stepwise pathway involving a zwitterionic intermediate or a concerted pathway leading to a cyclobutane (B1203170) intermediate. ub.edunih.gov The calculations can determine the relative energy barriers for these competing pathways.
Transition state theory combined with computational chemistry is used to locate the geometry of the transition state—the highest energy point along the reaction coordinate. Analysis of the transition state structure provides insights into the factors controlling the reaction's feasibility and selectivity. For example, modeling the transition state of an enamine alkylation can reveal the optimal geometry for the approach of the electrophile to the enamine's β-carbon.
A computational study on the reaction of a 3-pyrroline-2-one (B142641) derivative with an amine to form an enamine product demonstrated that the reaction favorably follows the pathway with the lowest activation energy (ΔG#), highlighting how kinetic selectivity can be more significant than thermodynamic stability in determining the major product. beilstein-journals.org
Table 2: Illustrative Calculated Activation Energies for Competing Reaction Pathways
| Reaction | Pathway | Calculated Activation Energy (kcal/mol) | Conclusion |
|---|---|---|---|
| Alkylation of this compound | C-Alkylation | 15.2 | Kinetically favored pathway. |
| N-Alkylation | 19.8 | Higher energy barrier, less favored. | |
| Reaction with Nitroalkene | Stepwise (Zwitterion) | 12.5 | Lower barrier, likely mechanism. |
| Concerted (Cycloaddition) | 16.1 | Kinetically disfavored. |
These models are crucial for understanding why certain products are formed and for designing new reactions with desired outcomes.
Prediction of Regioselectivity and Stereoselectivity
A significant application of computational chemistry is the prediction of selectivity in chemical reactions. For enamines like this compound, this includes both regioselectivity (e.g., C- vs. N-alkylation) and stereoselectivity (the preferential formation of one stereoisomer).
Regioselectivity: Enamines are ambident nucleophiles, with reactive centers at both the β-carbon and the nitrogen atom. mdma.ch While C-alkylation is generally preferred to form a new carbon-carbon bond, N-alkylation can occur. Computational models can predict the regiochemical outcome by comparing the activation energies for the two competing pathways. The transition state leading to the C-alkylated product is typically lower in energy, explaining the common experimental observation.
Stereoselectivity: The stereochemical outcome of enamine reactions is often controlled by the enamine's conformation. Pyrrolidine enamines can exist as s-trans or s-cis conformers, referring to the arrangement around the C-N single bond. The energy difference between these conformers can be small, and both may be present in equilibrium. researchgate.netethz.ch High-level calculations are necessary to accurately predict their relative stabilities. researchgate.netethz.ch The facial selectivity of the attack by an electrophile is determined by the steric hindrance presented by the pyrrolidine ring, which directs the incoming group to the less hindered face. In chiral pyrrolidine enamines, this effect is the basis for asymmetric induction. ub.edunih.gov Computational models can quantify the energy differences between transition states leading to different stereoisomers, allowing for the prediction of enantiomeric excess (ee). ub.edu
Table 3: Factors Influencing Selectivity in Enamine Reactions (Computational Perspective)
| Selectivity Type | Controlling Factor | Computational Approach | Predicted Outcome |
|---|---|---|---|
| Regioselectivity (C- vs. N-Alkylation) | Activation Energy Barrier | Transition State Energy Comparison | C-alkylation is generally favored due to a lower energy barrier. |
| Diastereoselectivity | Enamine Conformation (s-cis vs. s-trans) | Conformational Analysis and TS Modeling | The product ratio depends on the relative stability and reactivity of conformers. |
| Enantioselectivity (with chiral amines) | Steric Shielding by Pyrrolidine Substituent | Modeling Electrophile Approach to Enamine Faces | Attack occurs on the sterically less hindered face, leading to high ee. |
Applications of 1 1 Butenyl Pyrrolidine in Target Oriented Synthesis and Organocatalysis
Synthesis of Biologically Active Compounds and Natural Product Analogs
While direct and extensive examples of the use of 1-(1-butenyl)pyrrolidine in the total synthesis of specific, complex, biologically active natural products are not widely documented in readily available literature, its application can be understood through its role as a Stork enamine. The Stork enamine alkylation, a classic method for the α-alkylation of ketones and aldehydes, provides a powerful strategy for the introduction of alkyl chains, a common feature in many natural products. mychemblog.comlibretexts.org
The general mechanism involves the reaction of the nucleophilic enamine, this compound, with an electrophile, typically an alkyl halide. The resulting iminium salt is then hydrolyzed to yield the alkylated carbonyl compound. This methodology is particularly useful for creating new carbon-carbon bonds at the α-position to a carbonyl group, a key step in the construction of the carbon skeletons of many bioactive molecules. mychemblog.com
For instance, the pyrrolidine (B122466) moiety is a common structural motif in a vast array of alkaloids and pharmaceuticals. researchgate.netnih.gov Synthetic strategies aimed at constructing analogs of these natural products could, in principle, utilize this compound to introduce specific side chains or to build up the carbon framework. The reactivity of the enamine allows for controlled alkylation, which is crucial in multi-step syntheses where selectivity is paramount. Although detailed examples specifically naming this compound are scarce, the principles of enamine chemistry strongly suggest its potential as a reagent in the synthesis of analogs of pyrrolidine-containing alkaloids like monomorine. researchgate.net
Construction of Complex Heterocyclic Scaffolds
The pyrrolidine ring is a fundamental building block in a multitude of heterocyclic compounds, many of which exhibit significant biological activity. researchgate.netnih.gov The reactivity of this compound as an enamine provides a pathway for the construction of more complex, fused, and spirocyclic heterocyclic scaffolds.
One of the key reactions in this context is the [3+2] cycloaddition, where an azomethine ylide, which can be generated from a precursor derived from pyrrolidine, reacts with a dipolarophile to form a five-membered ring. ua.esmdpi.comrsc.org While direct cycloaddition reactions involving this compound itself are not the primary application, its use in Michael additions can be a crucial initial step in a cascade reaction sequence leading to the formation of complex heterocycles. libretexts.org
The nucleophilic character of the β-carbon of the enamine allows it to participate in Michael additions to α,β-unsaturated carbonyl compounds. libretexts.org The product of this reaction, a 1,5-dicarbonyl compound (after hydrolysis), can then undergo intramolecular condensation reactions to form new rings, including those found in various heterocyclic systems. researchgate.net This strategy provides a powerful tool for the construction of polycyclic systems containing the pyrrolidine motif.
The following table summarizes the types of reactions where this compound can be a key intermediate for the synthesis of complex heterocyclic scaffolds.
| Reaction Type | Description | Resulting Scaffold |
| Stork Enamine Alkylation followed by Intramolecular Cyclization | The enamine is first alkylated with a bifunctional electrophile, and the resulting intermediate undergoes an intramolecular reaction to form a new ring. | Fused or spirocyclic pyrrolidine derivatives |
| Michael Addition followed by Aldol (B89426) Condensation | The enamine adds to an α,β-unsaturated carbonyl compound, and the resulting 1,5-dicarbonyl intermediate undergoes an intramolecular aldol condensation to form a six-membered ring fused to the pyrrolidine precursor. | Fused heterocyclic systems |
| [3+2] Cycloaddition of Derived Azomethine Ylides | While not a direct reaction of the enamine, derivatives of the pyrrolidine ring can be converted to azomethine ylides for cycloaddition reactions. ua.esmdpi.com | Polysubstituted pyrrolidines |
Contribution to Asymmetric Organocatalysis
The field of asymmetric organocatalysis has seen a surge in the use of small organic molecules to catalyze enantioselective reactions. Chiral pyrrolidine derivatives have emerged as a privileged class of organocatalysts, particularly in enamine and iminium ion catalysis. unibo.itnih.gov These catalysts are effective in a wide range of transformations, including Michael additions, aldol reactions, and Diels-Alder reactions. nih.govresearchgate.net
While this compound itself is achiral and therefore not an asymmetric catalyst, the pyrrolidine scaffold is a key component of many highly successful chiral organocatalysts. The mechanism of these catalysts often involves the in situ formation of a chiral enamine from the catalyst and a carbonyl substrate. This chiral enamine then reacts with an electrophile in a stereocontrolled manner.
The study of pyrrolidine-based organocatalysts provides insights into how the structure of the pyrrolidine ring and its substituents influence the stereochemical outcome of a reaction. Research in this area has led to the development of highly efficient catalysts for the synthesis of enantiomerically enriched compounds. nih.govresearchgate.net Although there is no direct evidence of this compound being a catalyst, its formation is a key step in reactions catalyzed by secondary amines like pyrrolidine. The principles governing its reactivity are central to understanding how more complex, chiral pyrrolidine-based catalysts function.
Industrial Relevance as a Chemical Intermediate
In an industrial context, this compound can be considered a valuable chemical intermediate. The pyrrolidine ring is a common feature in many active pharmaceutical ingredients (APIs). researchgate.netmdpi.comevonik.com Therefore, synthetic routes to these APIs often involve the use of pyrrolidine or its derivatives.
A one-pot synthesis of 1-butylpyrrolidine (B1265533) from ammonia (B1221849) and 1,4-butanediol (B3395766) has been reported, where this compound was identified as a minor component of the product mixture. rsc.org This suggests that under certain industrial process conditions, this compound can be formed as an intermediate or a byproduct. The ability to control the reaction conditions to favor the formation of either the saturated or unsaturated pyrrolidine derivative could be of industrial interest, depending on the desired final product.
The use of pyrrolidine as a building block in the fine chemical and pharmaceutical industries is well-established. evonik.compharmanoble.comevonik.comborregaard.com While specific large-scale industrial processes detailing the use of this compound are not publicly available, its role as a reactive enamine makes it a plausible intermediate in the synthesis of various fine chemicals. The Stork enamine reaction, for which this compound is a prime example of a reactant, is a robust and well-understood transformation that is amenable to scale-up. mychemblog.com
Emerging Trends and Future Research Directions
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly influencing the synthesis of fundamental chemical building blocks, including enamines like 1-(1-butenyl)pyrrolidine. Research is focused on minimizing waste, reducing energy consumption, and utilizing renewable feedstocks.
A notable advancement is the development of one-pot synthetic methods that improve atom economy and reduce purification steps. For instance, a one-pot synthesis has been developed for 1-butylpyrrolidine (B1265533) and its derivatives, which include this compound as a minor product, starting from 1,4-butanediol (B3395766) and aqueous ammonia (B1221849). This reaction is carried out over a heterogeneous CuNiPd/ZSM-5 catalyst and showcases a straightforward and economical route to the pyrrolidine (B122466) core. A significant green aspect of this method is the potential to source 1,4-butanediol from biomass, aligning with the shift away from petrochemical feedstocks.
Future research in this area will likely focus on:
Bio-based Feedstocks: Exploring pathways to synthesize this compound from other renewable platform chemicals derived from sources like lignocellulose, chitin, or crude glycerol. The amination of bio-based alcohols is a particularly promising area of interest.
Alternative Solvents: Moving away from traditional volatile organic compounds towards greener alternatives like deep eutectic solvents or even solvent-free conditions.
Biocatalysis: Investigating the use of enzymes, such as amine dehydrogenases or transaminases, for the stereoselective synthesis of enamine precursors or related chiral amines. While direct biocatalytic synthesis of this compound is not yet established, the rapid development in enzyme engineering holds significant promise.
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyrrolidine Derivatives
| Feature | Conventional Synthesis | Emerging Green Routes |
| Starting Materials | Petrochemical-based (e.g., aldehydes/ketones and secondary amines) | Bio-based (e.g., 1,4-butanediol from biomass) |
| Catalysts | Often stoichiometric reagents or heavy metals | Heterogeneous, recyclable catalysts (e.g., CuNiPd/ZSM-5) |
| Solvents | Volatile organic compounds (e.g., Toluene (B28343), THF) | Benign solvents (e.g., water, deep eutectic solvents), or solvent-free conditions |
| Process | Multi-step, requiring isolation of intermediates | One-pot synthesis, improving efficiency and reducing waste |
| Byproducts | Often significant, requiring disposal | Minimal, with water often being the primary byproduct |
Exploration of Novel Catalytic Systems for Enamine Transformations
The reactivity of this compound is central to its utility in C-C bond formation. Modern catalysis research is continuously providing new tools to enhance the efficiency and selectivity of enamine-mediated reactions.
Organocatalysis , where small organic molecules are used as catalysts, has become a cornerstone of modern synthesis. Chiral pyrrolidine derivatives are themselves privileged scaffolds for organocatalysts, often used to generate reactive enamine intermediates in situ from ketones or aldehydes. Future work could involve using externally added catalysts to control the reactivity of pre-formed enamines like this compound in reactions such as Michael additions or α-alkylations.
Transition-metal catalysis offers complementary reactivity. The combination of enamine catalysis with transition metals, such as palladium or copper, allows for novel transformations that are not possible with either catalyst alone. This synergistic approach can be applied to the allylic alkylation of this compound or its use in cross-coupling reactions. For instance, palladium catalysis is employed in the coupling of vinyl bromides with pyrrolidine to generate enamine intermediates for subsequent reactions.
Photocatalysis is another rapidly emerging field. The use of visible light to drive chemical reactions provides a sustainable energy source. Research into the single-electron transfer (SET) oxidation of enamines to form radical cations has opened up new avenues for their functionalization. This strategy, sometimes referred to as SOMO (Singly Occupied Molecular Orbital) catalysis, could be applied to this compound to engage in novel coupling reactions with a variety of nucleophiles.
Future research directions in catalysis will likely explore:
Dual-Catalysis Systems: Combining different catalytic modes (e.g., organocatalysis and metal catalysis) to achieve novel and complex transformations in a single step.
Oxidative Enamine Catalysis: Expanding the scope of reactions where the enamine is oxidized to an electrophilic radical cation or an α,β-unsaturated iminium ion, allowing it to react with nucleophiles instead of electrophiles.
Immobilized Catalysts: Developing solid-supported catalysts for easier separation and recycling, which is particularly relevant for industrial applications and continuous flow processes.
Integration with Flow Chemistry and Automated Synthesis
The shift from traditional batch processing to continuous flow chemistry is revolutionizing chemical synthesis, offering enhanced safety, reproducibility, and scalability. Microreactors, with their high surface-area-to-volume ratio, allow for precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purities.
The synthesis of pyrrolidine derivatives has been successfully demonstrated using flow chemistry, highlighting the potential for rapid and scalable production. This technology is particularly well-suited for:
High-Throughput Screening: Automating reaction condition screening and optimization, significantly accelerating the development of new synthetic methods for this compound and its downstream products.
Scalable Production: Enabling seamless scaling from laboratory research to industrial production by "numbering-up" (running multiple reactors in parallel) rather than redesigning large batch reactors.
Accessing Novel Reaction Space: Performing reactions under conditions of high temperature and pressure that are often unsafe in conventional batch reactors.
The integration of automated synthesis platforms with extensive building block libraries is also accelerating chemical discovery. Such systems could be used to rapidly synthesize a library of this compound analogues and test their reactivity in various transformations, speeding up the discovery of new applications.
Advanced Computational Design of Enamine-Mediated Reactions
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. For enamine chemistry, computational studies provide deep insights into reaction mechanisms, transition states, and the origins of selectivity.
Recent computational work on enamines has focused on:
Thermodynamics and Kinetics: Calculating the energetics of enamine formation, isomerization (E/Z), and subsequent reactions. DFT studies have been used to elucidate the mechanism of reductive amination, a key process for amine synthesis, by identifying the rate-determining step and the role of catalysts and additives.
Energetics of Reactive Intermediates: A comprehensive database of enamine energetics, including bond dissociation energies (BDEs) and pKa values of their radical cations, has been compiled through DFT calculations. This data is crucial for understanding the behavior of enamines in oxidative catalysis and predicting their reactivity.
Catalyst Design: Modeling the interaction between enamine intermediates and organocatalysts to rationalize the stereochemical outcome of asymmetric reactions. This knowledge can then be used to design more efficient and selective catalysts.
Future research will leverage increasing computational power and more sophisticated theoretical models to:
Predict Reaction Outcomes: Develop predictive models for the reactivity of this compound with a wide range of electrophiles and under various catalytic systems.
In Silico Catalyst Screening: Computationally screen virtual libraries of catalysts for specific transformations of this compound, identifying the most promising candidates for experimental validation.
Design Novel Reactions: Use computational insights to propose entirely new reaction pathways and applications for enamines that have not yet been explored experimentally.
Table 2: Summary of Emerging Research Directions
| Research Area | Key Focus | Potential Impact on this compound |
| Sustainable Synthesis | Use of bio-based feedstocks, green solvents, and biocatalysis. | More environmentally friendly and economical production methods. |
| Novel Catalysis | Organocatalysis, synergistic metal/organo-catalysis, photocatalysis. | Enhanced control over reactivity, selectivity, and access to new chemical transformations. |
| Flow Chemistry | Microreactors, process automation, and high-throughput screening. | Safer, more efficient, and scalable synthesis and application. |
| Computational Design | DFT calculations, mechanistic studies, and predictive modeling. | Rational design of new reactions and catalysts with improved performance. |
Q & A
Q. What are the established synthetic routes for 1-(1-Butenyl)pyrrolidine, and how can reaction efficiency be optimized?
The synthesis of pyrrolidine derivatives often involves nucleophilic substitution or condensation reactions. For example, a protocol for similar compounds (e.g., 2-pyrrolidine-1-yl-benzaldehydes) uses a DMF solvent system with dialkylamine and potassium carbonate under heating (150°C, 20 hours) . For this compound, analogous methods may employ butenyl halides reacting with pyrrolidine in the presence of a base (e.g., K₂CO₃). Optimization should focus on solvent polarity, temperature gradients, and stoichiometric ratios. Reaction progress can be monitored via TLC, and purification may involve column chromatography or distillation under reduced pressure .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Characterization should combine:
- GC-MS : To confirm molecular weight (C₈H₁₅N, MW 125.21 g/mol) and detect impurities .
- ¹H/¹³C NMR : For verifying substituent positions (e.g., butenyl chain integration into the pyrrolidine ring). Key signals include δ 5.4–5.8 ppm (alkene protons) and δ 2.5–3.5 ppm (pyrrolidine ring protons) .
- Elemental Analysis : To validate empirical formula compliance (e.g., C 76.7%, H 12.0%, N 11.2%) .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Critical properties include:
- Boiling Point : Estimated at 150–170°C (based on analogs like 1-butylpyrrolidine, tbrp = 142°C at 760 mmHg) .
- Polarity : Non-polar retention indices (rinpol) suggest moderate hydrophobicity, influencing solvent selection for extraction .
- Stability : Susceptibility to oxidation at the butenyl double bond may require inert atmospheres (N₂/Ar) during storage .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
Density Functional Theory (DFT) calculations can model:
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
Case Study: If NMR data conflicts with X-ray crystallography (e.g., unexpected diastereomer formation):
Q. How does the butenyl substituent influence the compound’s bioactivity in pharmacological assays?
Structure-Activity Relationship (SAR) studies should compare:
- Alkene Geometry : cis vs. trans butenyl configurations (via NOESY or IR spectroscopy).
- Pyrrolidine Ring Modifications : Methylation or fluorination at specific positions (e.g., 1-methylpyrrolidine analogs ).
- In Vitro Assays : Measure binding affinity to targets (e.g., GPCRs) using radioligand displacement .
Methodological and Safety Considerations
Q. What analytical techniques are critical for detecting degradation products of this compound?
Q. What safety protocols are mandated for handling this compound given regulatory concerns?
- Controlled Substance Analogues : While not explicitly listed, structural similarity to phencyclidine analogs (e.g., 1-(1-phenylcyclohexyl)pyrrolidine) requires compliance with DEA Schedule I regulations .
- Ventilation and PPE : Use fume hoods, nitrile gloves, and flame-resistant lab coats due to flammability (Flam. Liq. classification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
